molecular formula C11H9ClO2S B12831332 7-Methylnaphthalene-1-sulfonyl chloride

7-Methylnaphthalene-1-sulfonyl chloride

Cat. No.: B12831332
M. Wt: 240.71 g/mol
InChI Key: LVQLYZBLCWWJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylnaphthalene-1-sulfonyl chloride is a naphthalene derivative featuring a sulfonyl chloride (-SO₂Cl) group at position 1 and a methyl (-CH₃) substituent at position 6. The molecular formula of 7-methylnaphthalene-1-sulfonyl chloride is hypothesized to be C₁₁H₉ClO₂S, with a molecular weight of approximately 240.7 g/mol.

Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonate groups or as electrophiles in substitution reactions.

Properties

Molecular Formula

C11H9ClO2S

Molecular Weight

240.71 g/mol

IUPAC Name

7-methylnaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H9ClO2S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15(12,13)14/h2-7H,1H3

InChI Key

LVQLYZBLCWWJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 7-methylnaphthalene followed by chlorination. The sulfonation step typically involves the reaction of 7-methylnaphthalene with sulfuric acid or oleum to form 7-methylnaphthalene-1-sulfonic acid. This intermediate is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield 7-methylnaphthalene-1-sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of 7-methylnaphthalene-1-sulfonyl chloride follows similar synthetic routes but is optimized for large-scale production. Continuous flow reactors and advanced chlorination techniques are employed to ensure high yields and purity while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 7-methylnaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 7-methylnaphthalene-1-sulfonyl chloride with structurally related sulfonyl chlorides and methyl-substituted naphthalenes:

Compound Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
7-Methylnaphthalene-1-sulfonyl chloride C₁₁H₉ClO₂S -SO₂Cl (1), -CH₃ (7) 240.7 (calculated) Likely low water solubility; potential use in sulfonation reactions or drug synthesis
1-Naphthalenesulfonyl chloride C₁₀H₇ClO₂S -SO₂Cl (1) 214.67 Reacts vigorously with water; used in pharmaceuticals, dyes, and polymer synthesis
7-Chloronaphthalene-1-sulfonyl chloride C₁₀H₆Cl₂O₂S -SO₂Cl (1), -Cl (7) 261.12 Higher reactivity due to electron-withdrawing Cl; intermediate in specialty chemicals
1-Methylnaphthalene C₁₁H₁₀ -CH₃ (1) 142.20 Volatile hydrocarbon; toxicological effects on respiratory system

Analytical Methods

Analytical techniques for detecting naphthalene derivatives (e.g., GC/MS, HPLC/UV) can be adapted for 7-methylnaphthalene-1-sulfonyl chloride. For example:

  • GC/MS : Effective for volatile analogs like 1-methylnaphthalene (detection limit ~10 µg/L in water) .
  • HPLC/UV : Suitable for sulfonyl chlorides with UV-active aromatic systems (detection limit ~1.8 µg/L) .

Research Findings and Implications

  • Synthetic Utility : The methyl group in 7-methylnaphthalene-1-sulfonyl chloride may confer steric hindrance, altering reaction pathways compared to smaller substituents like hydrogen or chlorine .
  • Toxicology : While methylnaphthalenes are associated with respiratory toxicity , sulfonyl chlorides pose risks due to their corrosive nature and reactivity. Proper handling and waste disposal are critical.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.